Ceftiolene

描述

Ceftiofur is a third-generation cephalosporin antibiotic, first described in 1987. It is primarily used in veterinary medicine and is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Ceftiofur is marketed under various brand names, including Excenel, Naxcel, and Excede .

准备方法

头孢噻呋可以通过多种方法合成。一种常见的方法包括通过将头孢噻呋盐酸盐作为大宗药物化学品添加到复合溶剂中,搅拌以获得混合悬浮液,然后将悬浮剂添加到注射溶剂中来制备头孢噻呋盐酸盐。 然后冷却、混合和灭菌溶液以获得最终产品 . 另一种方法包括通过将头孢噻呋与醇类溶剂混合来制备头孢噻呋注射液 .

化学反应分析

头孢噻呋经历各种化学反应,包括被它耐受的β-内酰胺酶水解。它还经历氧化和还原反应。 这些反应中常用的试剂包括用于还原的1,4-二硫赤藓醇 . 这些反应形成的主要产物包括去呋酰头孢噻呋,它也具有抗生素活性 .

科学研究应用

Treatment of Resistant Infections

Ceftiolene has shown promise in treating infections caused by resistant bacteria. A study indicated that this compound effectively targets MRSA and other resistant strains, making it a valuable option in the face of rising antibiotic resistance .

Clinical Efficacy Studies

A multicenter observational study highlighted the efficacy of this compound in treating bloodstream infections (BSI) due to MRSA. Among patients receiving at least 72 hours of this compound treatment, clinical success was observed in approximately 70% of cases, with a high clearance rate of the bloodstream infection .

Safety Profile

The safety profile of this compound has been assessed through various studies. Adverse events were reported but were generally comparable to those associated with other antibiotics used for similar infections. Notably, neutropenia was documented as an adverse effect in some patients receiving extended courses of this compound .

Table 1: Efficacy of this compound in Clinical Studies

Table 2: Adverse Events Associated with this compound

Case Study 1: Neutropenia Associated with this compound

A retrospective review identified four cases of neutropenia among patients treated with this compound for more than seven days. The median onset was observed at 25 days after initiation, with recovery occurring after discontinuation of the drug .

Case Study 2: Efficacy in Bloodstream Infections

In a cohort study involving patients with MRSA BSI, this compound demonstrated a clearance rate exceeding 90% when used as either monotherapy or in combination therapy. This highlights its potential as a salvage therapy for patients who have failed previous treatments .

作用机制

头孢噻呋通过抑制细菌细胞壁合成发挥抗菌作用。它与位于细菌细胞壁内膜上的青霉素结合蛋白(PBP)结合,抑制肽聚糖合成中的最终转肽步骤。 这种抑制阻止了肽聚糖链的交联,导致细菌细胞壁变弱并最终破裂 .

相似化合物的比较

头孢噻呋类似于其他第三代头孢类药物,如头孢曲松和头孢喹肟。 它在主要用于兽医学和对β-内酰胺酶的耐受性方面是独一无二的 . 其他类似的化合物包括氟苯尼考和替米考辛,它们也用于兽医学,但具有不同的作用机制和活性范围 .

生物活性

Ceftiolene, a novel cephalosporin antibiotic, has garnered attention for its potential efficacy against a range of bacterial pathogens, particularly those resistant to conventional therapies. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, efficacy in clinical settings, and safety profile based on diverse research findings.

Overview of this compound

This compound is classified as a broad-spectrum cephalosporin antibiotic that exhibits activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This binding inhibits the transpeptidation process, ultimately leading to bacterial cell lysis.

Pharmacodynamics

The pharmacokinetic profile of this compound indicates favorable properties that support its therapeutic use:

- Absorption : this compound is administered intravenously, achieving high plasma concentrations.

- Distribution : It demonstrates good tissue penetration, particularly in skin and soft tissue infections (SSTIs) and respiratory tract infections.

- Elimination : The drug is primarily excreted via the kidneys, necessitating dose adjustments in patients with renal impairment.

Efficacy Against Pathogens

This compound has shown potent in vitro activity against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) for common bacteria:

| Pathogen | MIC (mg/L) | Susceptibility |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 2.0 | High |

| Streptococcus pneumoniae | 0.25 - 1.0 | High |

| Escherichia coli | 0.25 - 1.0 | High |

| Klebsiella pneumoniae | 0.5 - 2.0 | Moderate |

| Enterobacter cloacae | 1.0 - 4.0 | Variable |

Clinical Studies and Case Reports

Several clinical studies have evaluated the efficacy and safety of this compound in various settings:

- Skin and Soft Tissue Infections : A multicenter observational study reported that this compound was effective in treating complicated SSTIs caused by MRSA, with a clinical success rate of approximately 68% in patients receiving monotherapy . The study highlighted its role as a second-line treatment option when vancomycin failed.

- Central Nervous System Infections : A case report described successful treatment of methicillin-resistant Staphylococcus epidermidis ventriculitis in an infant using this compound combined with other antibiotics . This underscores the potential for this compound in treating challenging CNS infections.

- Meta-Analysis : A systematic review indicated that this compound had a lower risk of treatment failure compared to traditional antibiotics like vancomycin, with a pooled risk ratio of 0.79 . This suggests that this compound may provide a more reliable therapeutic option for complicated infections.

Safety Profile

The safety profile of this compound has been generally favorable:

- Adverse Effects : Common adverse effects include mild gastrointestinal disturbances and transient elevations in liver enzymes. Serious adverse reactions are rare but can include neutropenia and hypersensitivity reactions .

- Monitoring Recommendations : Regular monitoring of renal function and complete blood counts is advisable during prolonged therapy to mitigate risks associated with myelosuppression.

属性

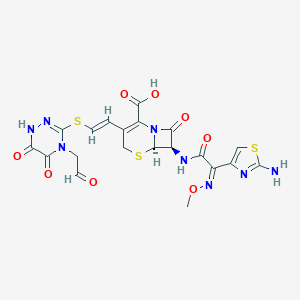

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-[[5,6-dioxo-4-(2-oxoethyl)-1H-1,2,4-triazin-3-yl]sulfanyl]ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N8O8S3/c1-36-26-10(9-7-39-19(21)22-9)13(30)23-11-15(32)28-12(18(34)35)8(6-38-17(11)28)2-5-37-20-25-24-14(31)16(33)27(20)3-4-29/h2,4-5,7,11,17H,3,6H2,1H3,(H2,21,22)(H,23,30)(H,24,31)(H,34,35)/b5-2+,26-10-/t11-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXAHFZIHLTPFR-JLRJEBFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=CSC4=NNC(=O)C(=O)N4CC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/SC4=NNC(=O)C(=O)N4CC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N8O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024597 | |

| Record name | Cefatiolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77360-52-2 | |

| Record name | Ceftiolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77360-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftiolene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077360522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefatiolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFTIOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28TV2P33KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ceftiolene exert its antibacterial effect? What happens within the bacteria after it interacts with this compound?

A1: this compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) in bacteria [, ]. PBPs are enzymes crucial for peptidoglycan synthesis, a mesh-like layer that provides structural integrity to the bacterial cell wall. By binding to PBPs, this compound disrupts peptidoglycan synthesis, ultimately leading to bacterial cell lysis and death [].

Q2: The research mentions that this compound shows strong bacteriolytic activity. How does this compare to other cephalosporins?

A2: Studies comparing this compound to other cephalosporins, such as Cefotaxime and Ceftriaxone, found that its bacteriolytic activity against Gram-negative bacteria was comparable to Ceftriaxone and significantly better than other third-generation cephalosporins tested []. This strong lytic activity could be advantageous in quickly clearing infections.

Q3: How does the chemical structure of this compound relate to its detection and classification?

A3: this compound, containing the 2-aminothiazolyl-4-yl-2-alkoxyiminoacetamido substituent, shares a specific structural feature with other β-lactam antibiotics like Cefotaxime and Ceftazidime []. This shared structure allows for a unique colorimetric detection method. When reacted with sodium nitrite under acidic conditions, these antibiotics produce a distinct purple or cherry-red color, enabling their identification and even quantification [].

Q4: The studies mention using radioactive diaminopimelic acid (DAP) incorporation to understand this compound's action. What does this reveal about its mechanism?

A4: Researchers used radiolabeled DAP, a key component of peptidoglycan, to investigate the impact of this compound on bacterial cell wall synthesis []. They measured the concentration of this compound needed to inhibit DAP incorporation by 90% (CII 90) in various bacterial strains. Interestingly, the CII 90 varied significantly from the minimum inhibitory concentration (MIC), suggesting that this compound's effects on cell wall synthesis and its overall growth inhibition might not be directly proportional []. This highlights the complexity of antibiotic action beyond simple MIC measurements.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。